molecular formula C12H17N5 B12135325 6-(3,5-dimethylpiperidin-1-yl)-9H-purine

6-(3,5-dimethylpiperidin-1-yl)-9H-purine

Numéro de catalogue: B12135325
Poids moléculaire: 231.30 g/mol
Clé InChI: VTTAFBQMAUOSRB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(3,5-Dimethylpiperidin-1-yl)-9H-purine is a synthetic organic compound characterized by a purine core substituted with a 3,5-dimethylpiperidinyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethylpiperidin-1-yl)-9H-purine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives and 3,5-dimethylpiperidine.

    Nucleophilic Substitution: The purine derivative undergoes nucleophilic substitution with 3,5-dimethylpiperidine under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the substitution.

Industrial Production Methods

For large-scale production, the process may be optimized to include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalytic systems to improve yield and selectivity.

    Purification: Implementing advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.

Analyse Des Réactions Chimiques

Types of Reactions

6-(3,5-Dimethylpiperidin-1-yl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Chemistry

    Catalysis: Used as a ligand in catalytic systems for organic transformations.

    Material Science: Incorporated into polymers for enhanced properties.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: Studied for its binding affinity to various biological receptors.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals targeting diseases like cancer and infectious diseases.

    Therapeutic Agents: Potential use in the treatment of neurological disorders due to its interaction with neurotransmitter systems.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).

Mécanisme D'action

The mechanism of action of 6-(3,5-dimethylpiperidin-1-yl)-9H-purine involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways: Modulating signaling pathways involved in cell growth, apoptosis, or neurotransmission.

    Effects: Inhibition of enzyme activity or receptor signaling, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

    6-(3,5-Dimethylpiperidin-1-yl)pyridin-3-amine: Similar structure but with a pyridine core.

    6-(3,5-Dimethylpiperidin-1-yl)-1,3,5-triazine: Contains a triazine ring instead of a purine.

Uniqueness

    Structural Features: The purine core provides unique binding properties compared to pyridine or triazine derivatives.

    Biological Activity: Exhibits distinct biological activities due to its specific molecular interactions.

Propriétés

Formule moléculaire

C12H17N5

Poids moléculaire

231.30 g/mol

Nom IUPAC

6-(3,5-dimethylpiperidin-1-yl)-7H-purine

InChI

InChI=1S/C12H17N5/c1-8-3-9(2)5-17(4-8)12-10-11(14-6-13-10)15-7-16-12/h6-9H,3-5H2,1-2H3,(H,13,14,15,16)

Clé InChI

VTTAFBQMAUOSRB-UHFFFAOYSA-N

SMILES canonique

CC1CC(CN(C1)C2=NC=NC3=C2NC=N3)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.